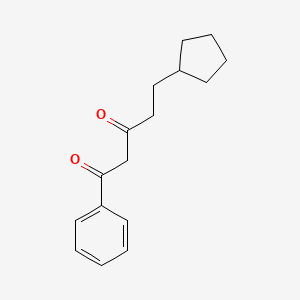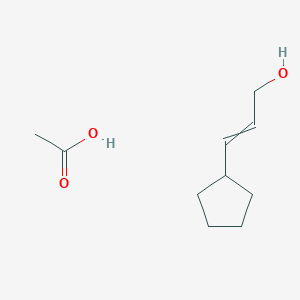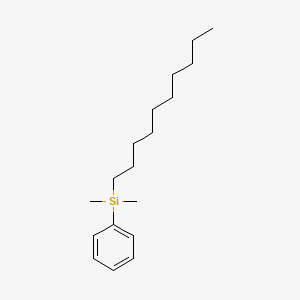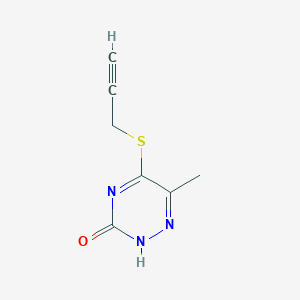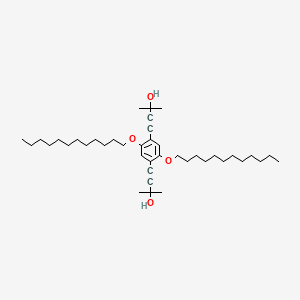![molecular formula C44H26O B12564161 Bis[3,4-bis(phenylethynyl)phenyl] ether CAS No. 189039-68-7](/img/structure/B12564161.png)
Bis[3,4-bis(phenylethynyl)phenyl] ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[3,4-bis(phenylethynyl)phenyl] ether is an organic compound characterized by its unique structure, which includes two phenylethynyl groups attached to a central ether linkage. This compound is known for its high thermal stability and photophysical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[3,4-bis(phenylethynyl)phenyl] ether typically involves the Sonogashira cross-coupling reaction. This reaction is carried out between 3,4-diiodophenyl ether and phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Bis[3,4-bis(phenylethynyl)phenyl] ether undergoes various chemical reactions, including:
Oxidation: The phenylethynyl groups can be oxidized to form phenylacetic acid derivatives.
Reduction: Reduction of the phenylethynyl groups can lead to the formation of phenylethylene derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) are commonly used.
Major Products Formed
Oxidation: Phenylacetic acid derivatives.
Reduction: Phenylethylene derivatives.
Substitution: Brominated or nitrated phenyl derivatives.
Scientific Research Applications
Bis[3,4-bis(phenylethynyl)phenyl] ether has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential use in biological imaging due to its photophysical properties.
Medicine: Explored for its potential as a drug delivery agent and in the development of new pharmaceuticals.
Industry: Utilized in the production of high-performance materials, such as advanced polymers and composites
Mechanism of Action
The mechanism of action of Bis[3,4-bis(phenylethynyl)phenyl] ether is largely dependent on its ability to undergo various chemical reactions. The phenylethynyl groups can participate in cyclization reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modification of molecular targets, such as proteins and nucleic acids, thereby influencing biological pathways .
Comparison with Similar Compounds
Similar Compounds
9,10-bis(phenylethynyl)anthracene: Known for its photophysical properties and used in organic light-emitting diodes (OLEDs).
1,4-bis(phenylethynyl)benzene: Used in the synthesis of advanced materials and as a precursor for other organic compounds
Uniqueness
Bis[3,4-bis(phenylethynyl)phenyl] ether stands out due to its high thermal stability and unique structural features, which make it suitable for a wide range of applications. Its ability to undergo various chemical reactions and form reactive intermediates adds to its versatility in scientific research and industrial applications.
Properties
CAS No. |
189039-68-7 |
|---|---|
Molecular Formula |
C44H26O |
Molecular Weight |
570.7 g/mol |
IUPAC Name |
4-[3,4-bis(2-phenylethynyl)phenoxy]-1,2-bis(2-phenylethynyl)benzene |
InChI |
InChI=1S/C44H26O/c1-5-13-35(14-6-1)21-25-39-29-31-43(33-41(39)27-23-37-17-9-3-10-18-37)45-44-32-30-40(26-22-36-15-7-2-8-16-36)42(34-44)28-24-38-19-11-4-12-20-38/h1-20,29-34H |
InChI Key |
WHIZDVUVJZCEGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=C(C=C(C=C2)OC3=CC(=C(C=C3)C#CC4=CC=CC=C4)C#CC5=CC=CC=C5)C#CC6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 12-[(trimethylsilyl)oxy]octadec-9-enoate](/img/structure/B12564083.png)
![2-Tetradecyl-2,3-dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarboxylic acid](/img/structure/B12564095.png)
![3-(3-Nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12564105.png)
![4-[2-(4,6-Dimethyl-2H-pyrazolo[3,4-b]pyridin-3-yl)hydrazinylidene]-3-hydroxycyclohexa-2,5-dien-1-one](/img/structure/B12564111.png)
![(1S,2R,4S,7S,8R,9R,10S,11R,12S,13S,14R,17R,18R,19S)-8-acetyloxy-10,19-dihydroxy-1,9,18-trimethyl-15-oxo-16,20-dioxahexacyclo[15.3.2.02,13.04,12.07,11.014,19]docos-5-ene-5-carboxylic acid](/img/structure/B12564113.png)
![2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1-oxo-, 1,1-dimethylethyl ester, (4R)-](/img/structure/B12564121.png)


